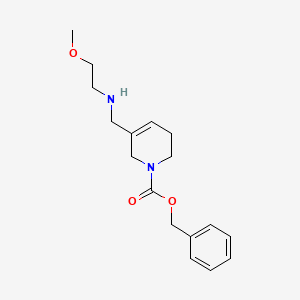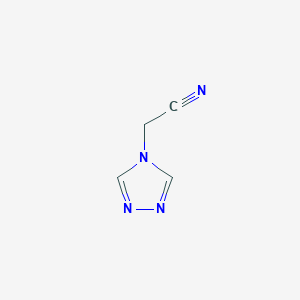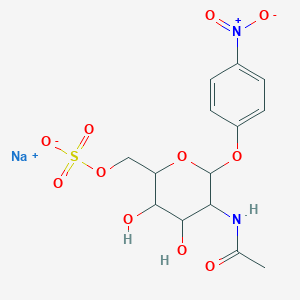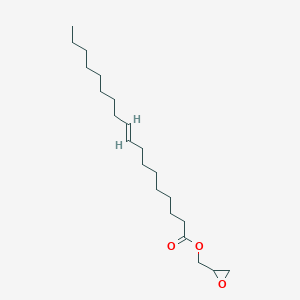
oxiran-2-ylmethyl (E)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-ylmethyl (E)-octadec-9-enoate is an organic compound that belongs to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. This compound is characterized by the presence of an oxirane ring and an octadec-9-enoate moiety, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-ylmethyl (E)-octadec-9-enoate typically involves the reaction of an unsaturated fatty acid ester with an epoxide. One common method is the epoxidation of oleic acid methyl ester using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale epoxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl (E)-octadec-9-enoate undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-hydroxy ethers, and β-hydroxy sulfides.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is replaced by other functional groups.
Oxidation and reduction reactions: The compound can be oxidized to form diols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the oxirane ring.
Oxidizing agents: Peracids like m-CPBA are used for epoxidation.
Reducing agents: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.
Major Products Formed
β-Amino alcohols: Formed by the reaction of the oxirane ring with amines.
β-Hydroxy ethers: Formed by the reaction of the oxirane ring with alcohols.
β-Hydroxy sulfides: Formed by the reaction of the oxirane ring with thiols.
Scientific Research Applications
Oxiran-2-ylmethyl (E)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Employed in the production of coatings, adhesives, and surfactants due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl (E)-octadec-9-enoate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the molecular structure and properties of the compound, enabling it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Oxiran-2-ylmethyl 2-cyanoacetate: Another oxirane compound with a cyano group, known for its high reactivity and stability.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Contains an indole moiety and is used in the synthesis of biologically active compounds.
Uniqueness
Oxiran-2-ylmethyl (E)-octadec-9-enoate is unique due to its long-chain unsaturated fatty acid ester moiety, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring hydrophobicity and flexibility, such as in the production of surfactants and coatings .
Properties
Molecular Formula |
C21H38O3 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
oxiran-2-ylmethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9+ |
InChI Key |
VWYIWOYBERNXLX-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1CO1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
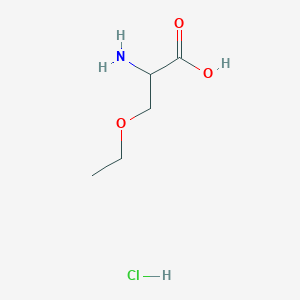
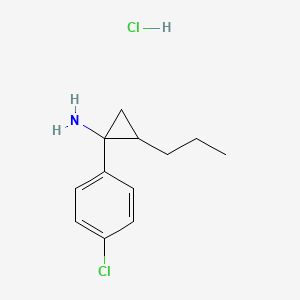
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
